Z-Glu-otbu dcha

Peptide Synthesis Amino Acid Building Blocks Weighing Accuracy

Researchers relying on oily or low-melting free acid forms of protected glutamic acid encounter weighing inaccuracies, storage degradation, and batch-to-batch variability that compromise peptide synthesis reproducibility. Z-Glu-OtBu DCHA is supplied as a stable, free-flowing crystalline DCHA salt engineered to eliminate these pain points. • Crystalline solid (mp 147-152 °C) enables precise automated weighing and dispensing, ensuring reproducible stoichiometry across synthesis campaigns • Orthogonal Z/OtBu protection permits selective, independent deprotection of the α-amine or side-chain γ-carboxyl group for complex multi-step sequences • Enhanced solubility in DMF and organic solvents supports automated SPPS and convergent solution-phase fragment assembly • Non-hygroscopic powder maintains accurate molar quantities over extended storage, reducing re-procurement frequency

Molecular Formula
Molecular Weight 518.7
CAS No. 34897-61-5
Cat. No. B612868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu-otbu dcha
CAS34897-61-5
Molecular Weight518.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Glu-otbu dcha: Crystalline Glutamic Acid Derivative


Z-Glu-otbu dcha (N-alpha-Benzyloxycarbonyl-L-glutamic acid alpha-t-butyl ester dicyclohexylammonium salt) is a protected L-glutamic acid derivative employed in peptide synthesis . It features an orthogonal protecting group strategy, with the α-amino group protected by a benzyloxycarbonyl (Z) moiety and the side-chain γ-carboxyl group protected as a tert-butyl (OtBu) ester . This compound is isolated and supplied as a crystalline dicyclohexylammonium (DCHA) salt , a formulation that confers distinct handling and stability advantages over its free acid counterpart .

Protection strategy
Orthogonal Z/OtBu enables selective α-amine or side-chain deprotection.
Physical form
Crystalline DCHA salt may support precise weighing and long-term handling.
Synthesis format
Suitable for solid-phase and solution-phase peptide assembly workflows.

Z-Glu-otbu dcha: Generic Substitution Concerns


Generic substitution among protected glutamic acid derivatives is not scientifically valid due to fundamental differences in their physicochemical properties and synthetic performance. The choice between the DCHA salt and the free acid, or between orthogonal protecting groups (e.g., Z vs. Fmoc), directly impacts experimental outcomes including yield, purity, and handling . For instance, the free acid (Z-Glu-OtBu, CAS 5891-45-2) is often an oil or a low-melting solid, making accurate weighing and storage difficult . In contrast, the DCHA salt is a stable, free-flowing crystalline solid, ensuring greater precision and reproducibility in formulation . Furthermore, incomplete removal of DCHA during salt-to-free-acid conversion can lead to significantly lower peptide coupling yields , underscoring that procedural and material selection are critical and non-interchangeable.

Free acid physical form
Z-Glu-OtBu free acid is often an oil or low-melting solid, complicating accurate weighing and reproducible handling.
Protecting group mismatch
Orthogonal strategies (e.g., Z vs Fmoc) are not directly interchangeable and may alter deprotection selectivity and sequence compatibility.
Counterion removal requirement
Incomplete DCHA neutralization before coupling may reduce peptide assembly efficiency; a validated neutralization step is needed.

Z-Glu-otbu dcha: Key Differentiation Factors


Physical State: DCHA Salt vs. Free Acid

The Z-Glu-otbu dcha compound is supplied as a stable, free-flowing crystalline solid, in contrast to the free acid Z-Glu-OtBu (CAS 5891-45-2), which is typically an oil or a low-melting solid . This difference in physical state is crucial for laboratory handling and formulation accuracy .

Physical State
Head-to-head
DCHA salt: white crystalline solid.
Free acid: oil or low-melting solid.
Supports accurate weighing and handling precision.
Qualitative comparison at ambient conditions.
Peptide Synthesis Amino Acid Building Blocks Weighing Accuracy

Solubility Enhancement in SPPS

The DCHA salt form of Z-Glu-otbu is specifically designed to enhance solubility in organic solvents, a key requirement for efficient solid-phase peptide synthesis (SPPS) . While quantitative solubility data comparing the DCHA salt directly to the free acid in common SPPS solvents (e.g., DMF, DCM) is not explicitly provided in the primary literature, the design intent and its widespread use in SPPS applications support this as a class-level advantage over the often less-soluble free acid.

Solubility Enhancement
Class-level
DCHA salt may improve solubility in SPPS solvents (DMF, DCM) relative to free acid.
May support homogeneous coupling conditions.
Quantitative solubility data not provided in sources.
Solid-Phase Peptide Synthesis (SPPS) Solubility Reaction Kinetics

Melting Point & Purity for QC

As a well-defined chemical entity, Z-Glu-otbu dcha is characterized by a specific melting point of 147-152 °C and is commonly supplied with a purity specification of ≥95% or ≥97% . This contrasts with the free acid Z-Glu-OtBu, which may have a lower melting point (e.g., 81-85 °C ) and can be more challenging to purify and characterize consistently.

Melting Point & Purity
Head-to-head
147–152 °C (salt) vs 81–85 °C (free acid)
Higher melting point indicates greater crystalline purity.
Typical purity ≥95% (DCHA salt); Δ ~66 °C.
Quality Control (QC) Certificate of Analysis (CoA) Procurement

DCHA Removal and Coupling Efficiency

The effective use of Z-Glu-otbu dcha requires a specific pre-activation step to remove the DCHA counterion, liberating the free acid for coupling. Incomplete DCHA removal is documented to result in significantly lower peptide coupling yields . While a direct comparative yield study was not found in the searched literature, this procedural requirement highlights a key differentiator: the DCHA salt offers superior storage and handling, but its use necessitates a validated in situ neutralization protocol to achieve optimal performance, a consideration not required for the free acid.

Coupling Efficiency
Class-level
Incomplete DCHA removal may reduce peptide coupling yields significantly.
Neutralization protocol review needed for reproducible high yield.
Direct comparative yield data not available.
Peptide Coupling Reaction Yield Protocol Optimization

Z-Glu-otbu dcha: Application Scenarios


Bioactive Peptide SPPS

The enhanced solubility of the DCHA salt in organic solvents like DMF makes Z-Glu-otbu dcha a superior choice for automated SPPS . Its crystalline nature allows for precise automated weighing and dispensing, ensuring high fidelity in the synthesis of peptides containing glutamic acid residues with orthogonally protected side chains. The orthogonal Z/OtBu protection scheme allows for selective deprotection of the α-amine (via hydrogenolysis or strong acid) without affecting the side-chain OtBu group, or vice-versa, enabling complex multi-step syntheses .

Convergent Peptide Fragment Synthesis

In convergent peptide synthesis, where multiple protected fragments are assembled in solution, the long-term stability and ease of handling of the crystalline DCHA salt are critical . The defined melting point (147-152 °C) and purity specifications facilitate rigorous quality control (QC) of the protected fragment, ensuring the success of the final, high-stakes coupling step . The ability to accurately weigh the stable solid form reduces batch-to-batch variability in fragment preparation.

Precision Weighing and Long-Term Storage

For research programs that require the preparation of stock solutions or the long-term storage of a protected glutamic acid building block, the DCHA salt is the preferred form. Its physical state as a free-flowing, non-hygroscopic crystalline powder prevents the material degradation and weighing inaccuracies associated with the oily free acid . This ensures that the molar quantity used in experiments is accurate over extended periods, enhancing the reproducibility of research findings and reducing the need for frequent re-procurement.

Application
Selection Property
Validation Focus
SPPS of Glu-containing peptides
DCHA salt solubility in organic solvents
Coupling reproducibility and handling accuracy
Convergent fragment synthesis
Crystalline form for precise QC and weighing
Batch-to-batch consistency and purity verification
Long-term storage and stock preparation
Free-flowing, non-hygroscopic solid
Long-term stability and molar accuracy

Technical Documentation Hub

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51 linked technical documents
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